1-(4-Methylpyridin-3-yl)ethanone
Overview
Description
1-(4-Methylpyridin-3-yl)ethanone, also known by its IUPAC name 1-(4-methyl-3-pyridinyl)ethanone, is a chemical compound with the molecular formula C8H9NO and a molecular weight of 135.17 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group at the 4-position and an ethanone group at the 1-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Methylpyridin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the condensation of 4-methylpyridine with acetic anhydride under acidic conditions . The reaction typically proceeds as follows:
Condensation Reaction: 4-methylpyridine is reacted with acetic anhydride in the presence of an acid catalyst such as sulfuric acid. The reaction mixture is heated to facilitate the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(4-Methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methylpyridin-3-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Methylpyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(3-Methylpyridin-2-yl)ethanone: This compound has a similar structure but with the methyl group at the 3-position of the pyridine ring.
1-(4-Methylpyridin-2-yl)ethanone: Similar to this compound but with the ethanone group at the 2-position of the pyridine ring.
1-(4-Methylpyridin-3-yl)propanone: This compound has a propanone group instead of an ethanone group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields .
Properties
IUPAC Name |
1-(4-methylpyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-4-9-5-8(6)7(2)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEINQHGZAFADC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301195 | |
Record name | 1-(4-Methyl-3-pyridinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51227-30-6 | |
Record name | 1-(4-Methyl-3-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51227-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methyl-3-pyridinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methylpyridin-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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